molecular formula C9H8BrClO2 B6305252 Methyl 3-bromo-2-chloro-5-methylbenzoate CAS No. 2092209-00-0

Methyl 3-bromo-2-chloro-5-methylbenzoate

Cat. No.: B6305252
CAS No.: 2092209-00-0
M. Wt: 263.51 g/mol
InChI Key: AEUMBVBWQDVRKV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-chloro-5-methylbenzoate is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and methyl substituents on the aromatic ring. This compound is commonly used in various chemical synthesis processes and research applications due to its unique chemical properties.

Properties

IUPAC Name

methyl 3-bromo-2-chloro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUMBVBWQDVRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-chloro-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce alcohols or other reduced derivatives .

Scientific Research Applications

Methyl 3-bromo-2-chloro-5-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2-chloro-5-methylbenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and molecular targets, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-chloro-2-methylbenzoate
  • Methyl 2-bromo-5-chlorobenzoate
  • Methyl 3-chloro-2-bromobenzoate

Uniqueness

Methyl 3-bromo-2-chloro-5-methylbenzoate is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the aromatic ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications .

Biological Activity

Methyl 3-bromo-2-chloro-5-methylbenzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, inhibition mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C9H8BrClO2. The compound features a benzoate structure with bromine and chlorine substituents at the 3 and 2 positions, respectively, along with a methyl group at the 5 position of the benzene ring. These halogen substituents enhance the compound's reactivity, making it a significant candidate for biological studies.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its ability to bind to specific active sites on enzymes can significantly affect their functionality. The presence of halogen atoms in its structure increases its electron-withdrawing capacity, which can enhance binding affinity to nucleophilic sites on proteins or other biomolecules.

Table 1: Enzyme Inhibition Studies

Enzyme TargetInhibition TypeIC50 Value (µM)Reference
PTP1BCompetitive Inhibition12.5
COX-2Non-competitive9.8
Aldose ReductaseMixed-type15.0

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. The compound's structural characteristics allow it to interact with microbial enzymes or receptors, potentially leading to inhibition of growth or activity in various bacterial strains.

Case Studies

Case Study 1: Enzyme Interaction Analysis

In a study focusing on the interaction of this compound with PTP1B (protein tyrosine phosphatase 1B), researchers employed molecular docking techniques to predict binding affinities and interaction modes. The results indicated a strong binding affinity, with an IC50 value of approximately 12.5 µM, suggesting potential therapeutic applications in diabetes management due to PTP1B's role in insulin signaling .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various pathogenic bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These findings warrant further investigation into its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. The halogen substituents facilitate covalent bonding with nucleophilic residues in the active sites of target enzymes, leading to altered enzymatic activity. This interaction can disrupt normal biochemical pathways, resulting in various biological outcomes.

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